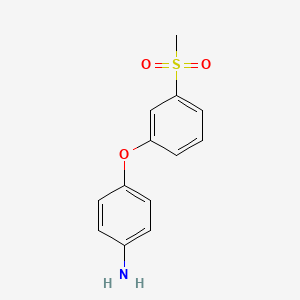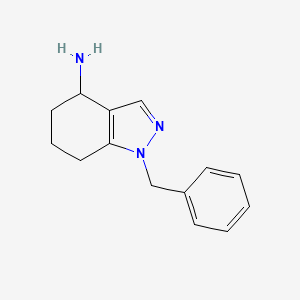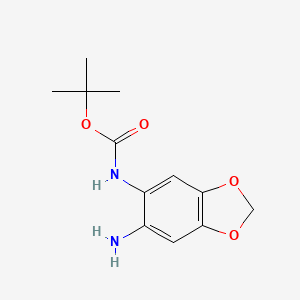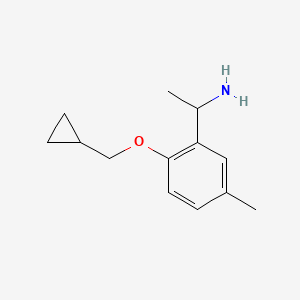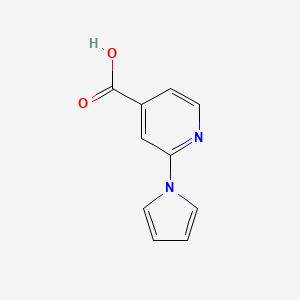
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 889943-25-3. Its molecular weight is 188.19 and its IUPAC name is 2-(1H-pyrrol-1-yl)isonicotinic acid . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid” were not found, general methods for the synthesis of pyrrole derivatives involve the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) . This indicates that the compound has a pyrrole ring attached to a pyridine ring, with a carboxylic acid group on the pyridine ring.
Physical And Chemical Properties Analysis
“2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 188.19 .
Wissenschaftliche Forschungsanwendungen
Pyrrolopyridine Analogues in Antibacterial Research
Pyrrolopyridine analogs, specifically a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, have shown antibacterial activity. The synthesis involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde, and some compounds in this series exhibit notable antibacterial properties in vitro (Toja et al., 1986).
Pyrrole Derivatives in Chemical Synthesis
Alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates, derivatives of pyrroles, have been successfully modified into various other derivatives, showcasing their versatility in chemical synthesis. These pyrrole derivatives serve as synthons for further chemical transformations, leading to the creation of a range of structurally complex and chemically diverse compounds (Štětinová et al., 2005).
Cyclic Amine Functionalization and Applications
The functionalization of cyclic amines, including pyrrolidine, through redox-annulations with α,β-unsaturated aldehydes and ketones, opens up pathways to synthesize ring-fused pyrrolines. These pyrrolines can further be oxidized to pyrroles or reduced to pyrrolidines, demonstrating their potential in creating structurally diverse compounds (Kang et al., 2015).
Antioxidant Activity of Pyrrolyl Selenolopyridine Compounds
Synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives has led to the discovery of compounds with significant antioxidant activity. This research indicates the potential of pyrrolopyridine derivatives in the development of novel antioxidant agents (Zaki et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
2-pyrrol-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXYMJKQAQXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid | |
CAS RN |
889943-25-3 | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



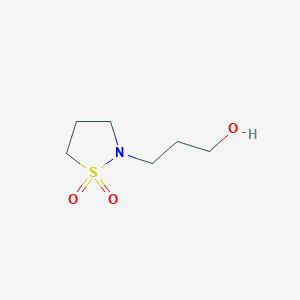
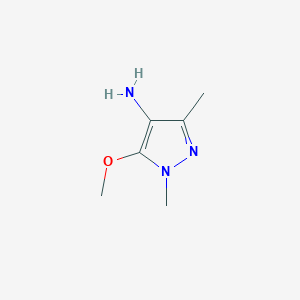
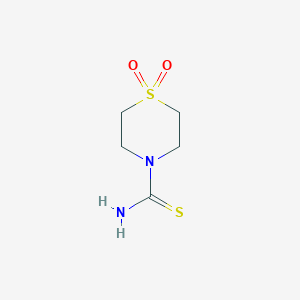

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
